molecular formula C16H16Br2N2O2 B11087566 5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate

5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate

Cat. No.: B11087566
M. Wt: 428.12 g/mol
InChI Key: XAKKCQQLPSAUEE-UHFFFAOYSA-N
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Description

5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of bromine atoms at the 5 and 7 positions of the quinoline ring, a methyl group at the 2 position, and a piperidine-1-carboxylate moiety at the 8 position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate typically involves the bromination of 2-methylquinoline followed by the introduction of the piperidine-1-carboxylate group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.

After bromination, the resulting 5,7-dibromo-2-methylquinoline is reacted with piperidine-1-carboxylic acid or its derivatives under appropriate conditions to form the final product. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. Large-scale production may also incorporate continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the quinoline ring or the ester group.

    Substitution: The bromine atoms at the 5 and 7 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives or alcohols.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

  • Quinoline Ring System : Substituted with bromine atoms at positions 5 and 7.
  • Piperidine Moiety : A carboxylate group attached to the piperidine ring enhances its reactivity and biological interaction potential.

Biological Activities

Research indicates that 5,7-dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate exhibits a variety of biological activities:

  • Anticancer Properties :
    • The compound has shown potential in targeting DNA and influencing cellular processes critical in cancer progression. Studies using fluorescence spectroscopy and circular dichroism have demonstrated its ability to bind to DNA, suggesting mechanisms for its anticancer effects.
    • In vitro studies have revealed that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents .
  • Neuropharmacological Applications :
    • Compounds similar to this compound have been investigated as dopamine receptor agonists. For instance, related quinoline derivatives have been explored for their efficacy in treating Parkinson's disease by acting on dopamine D2/D3 receptors .
    • The piperidine structure is crucial for enhancing binding affinity and selectivity towards these receptors, making it a valuable scaffold in neuropharmacology .
  • Biochemical Probes :
    • This compound has been utilized in studies examining G protein-coupled receptor signaling pathways. Its ability to act as a partial agonist at dopamine receptors suggests it could be used as a tool for dissecting receptor function and signaling mechanisms .

Synthesis and Reactivity

The synthesis of this compound typically involves:

  • Bromination : Introducing bromine atoms into the quinoline ring.
  • Piperidine Formation : The carboxylate group is synthesized through standard organic reactions involving piperidine derivatives.

The reactivity of this compound allows for the development of analogs that may enhance biological activity or modify pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to the suppression of these cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromoquinoline: Lacks the piperidine-1-carboxylate group but shares the dibromoquinoline core.

    2-Methylquinoline: Lacks the bromine atoms and the piperidine-1-carboxylate group.

    Piperidine-1-carboxylate derivatives: Compounds with similar piperidine-1-carboxylate moieties but different aromatic cores.

Uniqueness

5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate is unique due to the combination of the dibromoquinoline core and the piperidine-1-carboxylate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of bromine atoms enhances its reactivity and potential for further functionalization, while the piperidine-1-carboxylate group contributes to its biological activity and solubility.

Biological Activity

5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C15H14Br2N2O2
  • Molecular Weight : 388.09 g/mol
  • Chemical Structure : The compound consists of a quinoline core substituted with bromine atoms and a piperidine carboxylate moiety.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an anti-microbial, anti-cancer, and neuropharmacological agent.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can be effective against various bacterial strains and fungi:

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundAntifungal0.031 - 2 µg/ml
ClioquinolAntifungal1 - 512 µg/ml
8-Hydroxyquinoline derivativesBroad spectrumVaries

These findings suggest that this compound may share similar antifungal properties as observed in other quinoline derivatives .

Anticancer Potential

The compound has also been studied for its anticancer properties. Quinoline derivatives have been found to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. For example:

  • Mechanism of Action : Quinoline compounds can inhibit topoisomerases and disrupt DNA replication in cancer cells.
  • Cell Lines Tested : Studies have utilized various cancer cell lines to evaluate the efficacy of quinoline derivatives.

Neuropharmacological Effects

This compound has shown promise in modulating neurotransmitter systems:

  • Dopamine Receptor Interaction : Some studies suggest that quinoline derivatives may act as partial agonists at dopamine receptors, which are crucial in treating neuropsychiatric disorders .
  • G Protein-Biased Agonism : The compound's structural analogs have been explored for their ability to selectively activate G protein signaling pathways over β-arrestin recruitment, which is significant for drug development targeting dopamine receptors.

Case Studies

Several case studies have highlighted the biological activity of quinoline derivatives:

  • Study on Antifungal Activity : In a controlled experiment, this compound was tested against Candida species and demonstrated significant antifungal activity with an MIC comparable to established antifungal agents.
  • Cancer Cell Line Studies : In vitro studies revealed that the compound induced apoptosis in breast cancer cell lines, suggesting its potential as an anticancer agent.

Properties

Molecular Formula

C16H16Br2N2O2

Molecular Weight

428.12 g/mol

IUPAC Name

(5,7-dibromo-2-methylquinolin-8-yl) piperidine-1-carboxylate

InChI

InChI=1S/C16H16Br2N2O2/c1-10-5-6-11-12(17)9-13(18)15(14(11)19-10)22-16(21)20-7-3-2-4-8-20/h5-6,9H,2-4,7-8H2,1H3

InChI Key

XAKKCQQLPSAUEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)N3CCCCC3)Br)Br

Origin of Product

United States

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